
Tert-butyl 2-aminobut-3-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-aminobut-3-ynoate is an organic compound with the molecular formula C8H13NO2 It is a derivative of butynoic acid, featuring a tert-butyl ester group and an amino group attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-aminobut-3-ynoate typically involves the esterification of 2-aminobut-3-ynoic acid with tert-butanol. One common method employs anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts. The reaction proceeds under mild conditions, yielding the desired ester in good yields .
Industrial Production Methods: In an industrial setting, the synthesis of tert-butyl esters can be optimized using flow microreactor systems. This method enhances the efficiency and sustainability of the process compared to traditional batch methods . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2-aminobut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The triple bond in the butynoate moiety can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as acyl chlorides or isocyanates are used for forming amides and carbamates.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alkenes or alkanes.
Substitution: Amides or carbamates.
Aplicaciones Científicas De Investigación
Tert-butyl 2-aminobut-3-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of specialty chemicals and materials, including resins and coatings
Mecanismo De Acción
The mechanism of action of tert-butyl 2-aminobut-3-ynoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. The triple bond in the butynoate moiety can participate in cycloaddition reactions, forming cyclic compounds that interact with enzymes and receptors .
Comparación Con Compuestos Similares
Tert-butyl 2-aminobenzoate: Similar in structure but with a benzene ring instead of a butynoate moiety.
Tert-butyl 2-aminopropanoate: Lacks the triple bond, making it less reactive in certain chemical reactions.
Tert-butyl 2-amino-3-methylbutanoate: Contains an additional methyl group, affecting its steric and electronic properties.
Uniqueness: Tert-butyl 2-aminobut-3-ynoate is unique due to the presence of the triple bond in the butynoate moiety, which imparts distinct reactivity and potential for forming complex structures through cycloaddition reactions. This makes it a valuable compound in synthetic organic chemistry and materials science .
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
tert-butyl 2-aminobut-3-ynoate |
InChI |
InChI=1S/C8H13NO2/c1-5-6(9)7(10)11-8(2,3)4/h1,6H,9H2,2-4H3 |
Clave InChI |
PSVPJBGKQQSPAP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C#C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




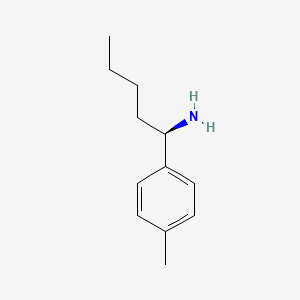

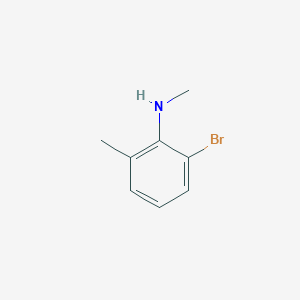
![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
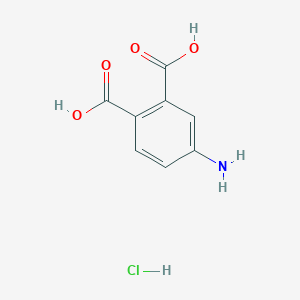

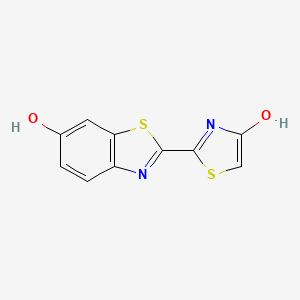
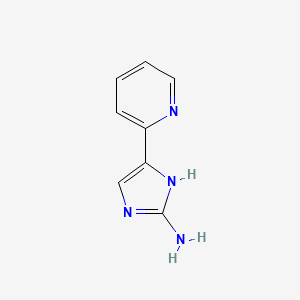


![N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide](/img/structure/B15200945.png)
